molecular formula C6H7N3O3 B6151748 methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 2248351-28-0

methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6151748
CAS No.: 2248351-28-0
M. Wt: 169.14 g/mol
InChI Key: KCDJUZFUSFPGJO-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol can yield methyl 1H-1,2,4-triazole-3-carboxylate, which can then be further modified to introduce the formyl and methyl groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Detailed industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution on the triazole ring.

Major Products Formed

    Oxidation: Methyl 5-carboxy-1-methyl-1H-1,2,3-triazole-4-carboxylate.

    Reduction: Methyl 5-hydroxymethyl-1-methyl-1H-1,2,3-triazole-4-carboxylate.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-formyl-1-methyl-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both formyl and carboxylate groups provides additional sites for chemical reactions, enhancing its utility in synthetic chemistry and material science.

Properties

CAS No.

2248351-28-0

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

methyl 5-formyl-1-methyltriazole-4-carboxylate

InChI

InChI=1S/C6H7N3O3/c1-9-4(3-10)5(7-8-9)6(11)12-2/h3H,1-2H3

InChI Key

KCDJUZFUSFPGJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C(=O)OC)C=O

Purity

95

Origin of Product

United States

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